(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid
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Overview
Description
(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its simplicity and high yield.
Industrial Production Methods
For industrial production, the use of engineered bacteria containing carbonyl reductase and glucose dehydrogenase has been explored. This method offers advantages such as high stereoselectivity, wide substrate universality, and high product yield . The process involves the preparation of engineering bacteria, cell disruption to obtain the enzyme, and subsequent asymmetric reduction reactions.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structural modifications. The compound’s effects are mediated through pathways involving enzyme catalysis and substrate binding .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral amino acid derivative with significant biological activity.
(2S,3S)-3-hydroxyleucine: Found in several bioactive natural products and used in the synthesis of antibiotics.
Uniqueness
(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H9NO4 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3-hydroxy-6-oxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h3,5,8H,1-2H2,(H,7,9)(H,10,11) |
InChI Key |
PJNXWDZCBVFCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(C1O)C(=O)O |
Origin of Product |
United States |
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